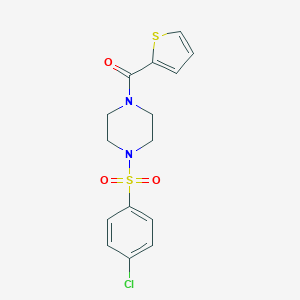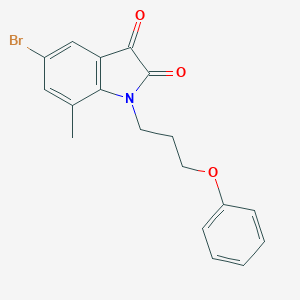![molecular formula C19H19NO3 B367249 1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-64-1](/img/structure/B367249.png)
1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one seems to be a complex organic compound. It might be an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . Another method involves the reactions of N-benzylmaleimide with secondary amines .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The ChemSpider database provides molecular structures for similar compounds like 2-Phenylethyl and 2-(1-Phenylethyl)phenol .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic addition reactions at the C=C double bond of substituted N-phenylmaleimides . Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones is another common reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Derivatives : Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized from 2-methylene-2,3-dihydro-1H-indoles, leading to the formation of 1′-substituted spiroindole-2,2′-pyrrolidines and 2-(2-carbamoylethyl)-3H-indolium perchlorates, highlighting the compound's utility in creating complex organic structures (Shachkus et al., 1989).
Recyclization Reactions : The compound underwent recyclization in reactions with nitrogen binucleophiles, demonstrating its adaptability in forming functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran], a crucial step in synthesizing fused analogs such as spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).
Photochromic Properties : 1,3-dihydrospiro[2H-indole-ozazine] derivatives were synthesized, exhibiting variable photochromic properties. This makes them interesting for applications in materials where transmission change is required, such as smart windows or lenses (Tardieu et al., 1992).
Polymerizable Photochromic Liquid Crystals : Novel polymerizable photochromic liquid crystal materials containing 1,3-dihydrospiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] were synthesized. These compounds exhibit metastable mesophases, making them potential candidates for advanced display technologies (Hattori & Uryu, 1999).
Biological and Medical Research
Potential Anti-tumor Properties : Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized through 1,3-Dipolar cycloaddition reaction, exhibited promising anti-tumor activity against various human tumor cell lines, including melanoma and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).
Germicidal UV Source Indicator Application : Characterization of photophysical properties of spirooxazine and spiropyran compounds in poly(methyl methacrylate) was carried out, suggesting their potential application as low-cost germicidal UV indicators (Bonefacino et al., 2013).
Eigenschaften
IUPAC Name |
1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAAHQJIKHKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)


![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)
![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)
![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)
![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)
![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)
